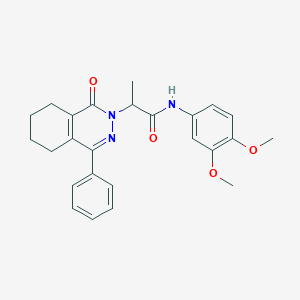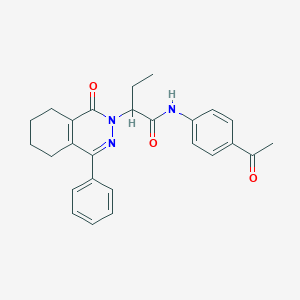![molecular formula C23H24N2O6 B271106 2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271106.png)
2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is commonly referred to as DMAP and has been found to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of DMAP is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This leads to the disruption of cell wall formation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DMAP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Additionally, DMAP has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using DMAP in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
将来の方向性
There are several potential future directions for research involving DMAP. One area of interest is the development of new antibiotics based on the structure of DMAP. Additionally, further research is needed to fully understand the mechanism of action of DMAP and to optimize its use in various applications. Finally, there is potential for the development of new anti-inflammatory drugs based on the properties of DMAP.
合成法
The synthesis of DMAP involves the reaction of 2,3-dimethylaniline with ethyl 2-oxo-2-(phenylamino)acetate in the presence of a catalyst such as triethylamine. The resulting product is then treated with methoxycarbonyl chloride to yield the final product.
科学的研究の応用
DMAP has been extensively studied for its potential applications in the field of medicine. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DMAP has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
特性
製品名 |
2-(2,3-Dimethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C23H24N2O6 |
分子量 |
424.4 g/mol |
IUPAC名 |
[2-(2,3-dimethylanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H24N2O6/c1-14-5-4-6-19(15(14)2)24-20(26)13-31-23(29)17-11-21(27)25(12-17)18-9-7-16(8-10-18)22(28)30-3/h4-10,17H,11-13H2,1-3H3,(H,24,26) |
InChIキー |
YQHOHUYCUUSNCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(methylthio)phenyl]-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide](/img/structure/B271023.png)



![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)


![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)


![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)